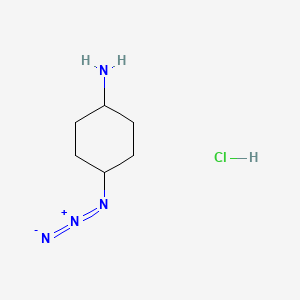
(1r,4r)-4-Azidocyclohexan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1r,4r)-4-Azidocyclohexan-1-amine hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its azido group attached to a cyclohexane ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-Azidocyclohexan-1-amine hydrochloride typically involves the azidation of a suitable cyclohexane derivative. One common method starts with the preparation of (1r,4r)-4-aminocyclohexan-1-amine, which is then treated with sodium azide under appropriate conditions to introduce the azido group. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. The use of biocatalysts, such as transaminase enzymes, can enhance the efficiency of the synthesis by selectively converting the starting materials into the desired product .
化学反応の分析
Types of Reactions
(1r,4r)-4-Azidocyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed
Substitution: Various substituted cyclohexane derivatives.
Reduction: (1r,4r)-4-Aminocyclohexan-1-amine.
Cycloaddition: Triazole derivatives.
科学的研究の応用
(1r,4r)-4-Azidocyclohexan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein labeling.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of (1r,4r)-4-Azidocyclohexan-1-amine hydrochloride involves its ability to undergo various chemical transformations. The azido group is highly reactive and can participate in click chemistry reactions, making it a valuable tool for bioconjugation and molecular labeling. The compound’s reactivity is primarily due to the presence of the azido group, which can form covalent bonds with other molecules through cycloaddition reactions .
類似化合物との比較
Similar Compounds
(1r,4r)-4-Aminocyclohexan-1-amine: A precursor in the synthesis of (1r,4r)-4-Azidocyclohexan-1-amine hydrochloride.
Sertraline Hydrochloride: A selective serotonin reuptake inhibitor with a similar cyclohexane structure but different functional groups.
Uniqueness
This compound is unique due to its azido group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for applications requiring specific chemical modifications and bioconjugation .
特性
分子式 |
C6H13ClN4 |
|---|---|
分子量 |
176.65 g/mol |
IUPAC名 |
4-azidocyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H12N4.ClH/c7-5-1-3-6(4-2-5)9-10-8;/h5-6H,1-4,7H2;1H |
InChIキー |
IYKGUGWAVMNUSL-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1N)N=[N+]=[N-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(Cbz-amino)propanoyl]-L-proline](/img/structure/B13522913.png)
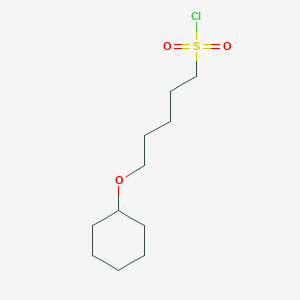

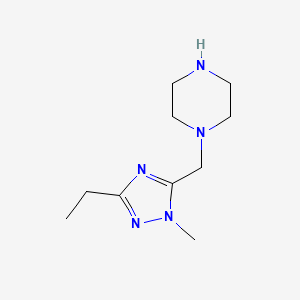
![2-[(4-chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B13522952.png)
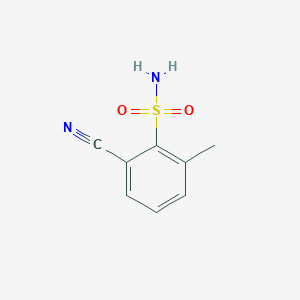
![tert-Butyl (4-azaspiro[2.5]octan-7-yl)carbamate](/img/structure/B13522961.png)
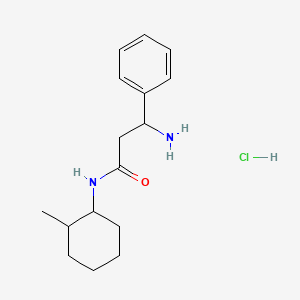
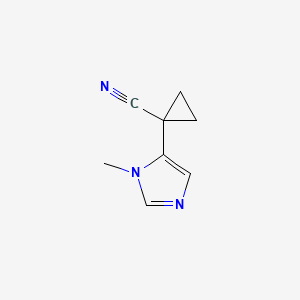
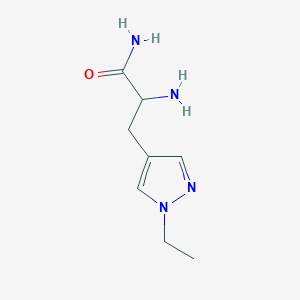
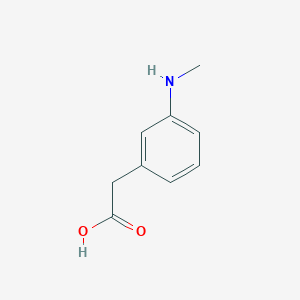
![2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]acetamide](/img/structure/B13522991.png)


